Cas no 874806-67-4 (N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)

N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a sulfonamide derivative with a tetrahydropyrimidine core, exhibiting potential applications in medicinal chemistry and agrochemical research. Its structural features, including the dimethylphenyl and dimethyl-dioxo-tetrahydropyrimidine moieties, contribute to its stability and reactivity, making it a candidate for further functionalization. The compound’s sulfonamide group enhances its binding affinity to biological targets, suggesting utility in enzyme inhibition or receptor modulation. Its well-defined synthetic pathway allows for consistent purity and scalability. This molecule is of interest for exploratory studies in drug discovery and crop protection due to its balanced lipophilicity and potential bioactivity.
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide structure
874806-67-4 structure
商品名:N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
CAS番号:874806-67-4
MF:C14H17N3O4S
メガワット:323.367481946945
CID:5770600
PubChem ID:7161162

N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • SR-01000016810-1
    • N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
    • MLS001166995
    • SMR000641291
    • AKOS024614337
    • 874806-67-4
    • CHEMBL1315239
    • SR-01000016810
    • HMS2240N22
    • F1844-0111
    • 5-Pyrimidinesulfonamide, N-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-
    • N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
    • インチ: 1S/C14H17N3O4S/c1-9-5-6-11(10(2)7-9)15-22(20,21)12-8-16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3
    • InChIKey: QGQWHAXTXXRZTM-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CN(C)C(N(C)C1=O)=O)(NC1C=CC(C)=CC=1C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 323.09397721g/mol
  • どういたいしつりょう: 323.09397721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 608
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 95.2Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • ふってん: 454.9±55.0 °C(Predicted)
  • 酸性度係数(pKa): 6.02±0.20(Predicted)

N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1844-0111-10mg
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1844-0111-2mg
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1844-0111-20μmol
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1844-0111-1mg
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1844-0111-2μmol
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1844-0111-25mg
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1844-0111-75mg
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1844-0111-5mg
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1844-0111-30mg
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1844-0111-20mg
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
874806-67-4 90%+
20mg
$99.0 2023-05-17

N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 関連文献

N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamideに関する追加情報

Research Brief on N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 874806-67-4)

In recent years, the compound N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 874806-67-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its tetrahydropyrimidine core, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a scaffold for drug development. The unique structural features of this compound, including its sulfonamide moiety and dimethylphenyl substitution, contribute to its biological activity and pharmacokinetic properties.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 874806-67-4. One key area of investigation is its interaction with specific enzyme targets, such as carbonic anhydrases and kinases, which play critical roles in numerous physiological and pathological processes. For instance, research has demonstrated that this compound exhibits potent inhibitory activity against certain isoforms of carbonic anhydrase, suggesting its potential utility in the treatment of conditions like glaucoma and cancer. Additionally, its ability to modulate kinase activity has sparked interest in its application as a therapeutic agent for inflammatory and proliferative diseases.

The synthesis and optimization of 874806-67-4 have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of this compound with high yield and purity, facilitating further biological evaluation. Structure-activity relationship (SAR) studies have been conducted to explore the impact of various substituents on the tetrahydropyrimidine ring and the sulfonamide group, aiming to enhance its potency and selectivity. These efforts have led to the identification of several analogs with improved pharmacological profiles, paving the way for the development of next-generation therapeutics.

In preclinical studies, 874806-67-4 has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Animal models have revealed its efficacy in reducing tumor growth and inflammation, further supporting its potential as a lead compound for drug development. However, challenges remain in optimizing its safety profile and minimizing off-target effects, which are critical considerations for clinical translation. Ongoing research is addressing these issues through detailed toxicological assessments and formulation strategies.

Looking ahead, the continued exploration of 874806-67-4 and its derivatives holds great promise for advancing therapeutic options in oncology, neurology, and other medical fields. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. As the understanding of its mechanisms of action deepens, this compound may emerge as a cornerstone in the development of novel, targeted therapies.

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